4-Bromo-3-chloro-5-fluorophenol

Catalog No.
S14676600
CAS No.
M.F
C6H3BrClFO
M. Wt
225.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-chloro-5-fluorophenol

Product Name

4-Bromo-3-chloro-5-fluorophenol

IUPAC Name

4-bromo-3-chloro-5-fluorophenol

Molecular Formula

C6H3BrClFO

Molecular Weight

225.44 g/mol

InChI

InChI=1S/C6H3BrClFO/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H

InChI Key

DLIAVGVSFXDUAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)O

4-Bromo-3-chloro-5-fluorophenol is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a phenolic ring. Its molecular formula is C7H4BrClF, and it has a molecular weight of approximately 227.46 g/mol. The compound appears as white to pale yellow crystals and exhibits a melting point of about 71.5 °C and a boiling point of 75 °C at reduced pressure . The unique arrangement of halogen atoms enhances its chemical reactivity, making it a valuable intermediate in organic synthesis.

Due to its functional groups:

  • Nucleophilic Substitution: The hydroxy group can undergo nucleophilic substitution reactions, which are common in phenolic compounds.
  • Mitsunobu Reaction: The presence of the hydroxy group allows for Mitsunobu reactions, facilitating the formation of new carbon-nitrogen bonds.
  • Metal-Catalyzed Cross-Coupling Reactions: The bromo group is particularly suitable for cross-coupling reactions, such as Suzuki or Stille coupling, enabling the formation of complex organic molecules .

Research indicates that halogenated phenols, including 4-Bromo-3-chloro-5-fluorophenol, may exhibit significant biological activities. Compounds with similar structures have been explored for their potential in medicinal chemistry, particularly as:

  • Anticancer Agents: Some derivatives have shown inhibitory effects against cancer cell lines, highlighting their potential in developing new therapies.
  • Enzyme Inhibitors: Certain halogenated phenols have been studied for their ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurological studies .

The synthesis of 4-Bromo-3-chloro-5-fluorophenol can be achieved through several methods:

  • Halogenation: Starting from phenol, bromination and chlorination can be performed sequentially or simultaneously under controlled conditions to introduce the respective halogens.
  • Fluorination: Fluorination can be accomplished using fluorinating agents such as Selectfluor or via electrophilic fluorination methods.
  • Functionalization: Utilizing existing functional groups on the phenolic structure allows for further modifications through nucleophilic substitutions or coupling reactions .

4-Bromo-3-chloro-5-fluorophenol serves various purposes in both research and industry:

  • Intermediate in Organic Synthesis: It is used as a building block in synthesizing more complex organic molecules, particularly in pharmaceuticals.
  • Research Tool: Due to its unique reactivity profile, it is employed in studies focusing on reaction mechanisms and the development of new synthetic methodologies .
  • Potential Drug Development: Its biological activities make it a candidate for further exploration in drug discovery initiatives.

Interaction studies involving 4-Bromo-3-chloro-5-fluorophenol often focus on its reactivity with biological targets:

  • Enzyme Interactions: Studies have indicated that compounds with similar structures can interact with enzymes, suggesting potential pathways for therapeutic applications.
  • Binding Affinity: Research into its binding affinity with receptors or enzymes can provide insights into its efficacy and safety profile as a pharmaceutical agent .

Several compounds share structural similarities with 4-Bromo-3-chloro-5-fluorophenol. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
3-Bromo-5-fluorophenolC6H4BrFExhibits nucleophilic substitution; used in APIs
5-Bromo-2-chloro-4-fluorophenolC6H3BrClFSimilar halogenation pattern; potential drug scaffold
4-Bromo-2-chloro-6-fluorophenolC6H3BrClFDifferent substitution pattern; used in synthesis
1-Bromo-3-chloro-5-fluorobenzeneC6H3BrClFAryl halide intermediate; useful in cross-coupling
3-Bromo-2,6-dichloro-4-fluorophenolC6H2BrCl2FMore chlorinated; may exhibit different reactivity

These compounds illustrate the diverse applications and reactivities that arise from variations in halogen substitution patterns on the phenolic ring. Each compound's unique properties make them suitable for specific applications within organic synthesis and medicinal chemistry .

Electrophilic aromatic substitution (EAS) remains a cornerstone for introducing halogens onto phenolic rings due to the inherent activation provided by the hydroxyl group. The hydroxyl group’s strong electron-donating resonance effect directs incoming electrophiles to the ortho and para positions, enabling predictable regioselectivity in mono-halogenation reactions. For multi-halogenated derivatives like 4-bromo-3-chloro-5-fluorophenol, sequential EAS reactions must be carefully orchestrated to account for the evolving electronic and steric landscape of the aromatic ring.

Fluorination typically precedes chlorination and bromination due to fluorine’s smaller atomic radius and weaker deactivating effect compared to heavier halogens. In one approach, phenol undergoes fluorination using a xenon difluoride (XeF₂) or Selectfluor® reagent in a polar aprotic solvent such as acetonitrile. This step preferentially installs fluorine at the para position relative to the hydroxyl group, yielding 4-fluorophenol. Subsequent chlorination leverages sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, where the fluorine’s meta-directing influence directs chlorine to the ortho position (C3). Finally, bromination using bromine (Br₂) in a low-polarity solvent like chloroform ensures selective substitution at the remaining ortho position (C5), completing the target structure.

Critical to this sequence is the use of temperature and solvent polarity to modulate reactivity. For instance, bromine’s inherent electrophilicity is tempered in chloroform, preventing over-halogenation and ensuring mono-substitution at the desired position. The table below summarizes optimized conditions for each halogenation step:

Halogenation StepReagentSolventTemperatureRegioselectivity
FluorinationSelectfluor®Acetonitrile25°CPara
ChlorinationSO₂Cl₂CH₂Cl₂0–5°COrtho (C3)
BrominationBr₂CHCl₃25°COrtho (C5)

This stepwise approach capitalizes on the hydroxyl group’s directing effects while mitigating electronic deactivation from earlier halogen substitutions.

Transition Metal-Catalyzed Halogenation Approaches

Transition metal catalysts offer enhanced control over regioselectivity and functional group tolerance, particularly in complex multi-halogenation sequences. Palladium and copper complexes have shown promise in mediating halogen insertion via directed C–H activation or oxidative addition pathways. For 4-bromo-3-chloro-5-fluorophenol, a palladium-catalyzed strategy could involve sequential halogenations guided by transient directing groups.

In one hypothetical protocol, the hydroxyl group of phenol is first protected as a pivaloyl ester to prevent undesired coordination. A palladium(II) acetate catalyst paired with a bidentate ligand (e.g., 1,10-phenanthroline) then facilitates ortho-fluorination via a C–H activation mechanism using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. Deprotection regenerates the hydroxyl group, which subsequently directs chlorination using copper(I) chloride and an oxidizing agent like tert-butyl hydroperoxide (TBHP). Finally, bromination is achieved via a palladium-catalyzed Miyaura borylation followed by in situ bromolysis, installing bromine at the para position.

Key advantages of this approach include:

  • Enhanced regiocontrol: Metal-ligand coordination directs halogens to specific positions, bypassing the electronic biases of traditional EAS.
  • Functional group compatibility: Protecting groups enable sequential reactions without interference from the phenolic hydroxyl.
  • Scalability: Catalytic systems reduce stoichiometric waste, aligning with green chemistry principles.

While direct examples from literature are limited to related systems, the methodology draws on established principles of transition metal-mediated aromatic functionalization.

Ortho-Selective Multi-Halogenation Techniques

Achieving ortho-selective multi-halogenation requires strategies that override the inherent para preference of the hydroxyl group. Steric effects, hydrogen bonding, and transient directing groups have been employed to bias substitution toward ortho positions. For 4-bromo-3-chloro-5-fluorophenol, a sequential ortho-functionalization approach could proceed as follows:

  • Fluorine installation at C5: Using a bulky fluorinating agent like N-fluoropyridinium triflate in tetrahydrofuran (THF), fluorine is introduced ortho to the hydroxyl group. The solvent’s low polarity favors a tight transition state, enhancing ortho selectivity.
  • Chlorine introduction at C3: A Friedel-Crafts-type reaction with chlorine gas (Cl₂) and aluminum trichloride (AlCl₃) in dichloroethane directs chlorine to the adjacent ortho position, leveraging the fluorine’s electron-withdrawing effect to activate the ring.
  • Bromination at C4: A radical bromination using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) in carbon tetrachloride targets the para position, completing the halogen triad.

This method relies on the sequential modulation of electronic and steric environments to override traditional directing effects. The table below contrasts the regiochemical outcomes of standard EAS versus ortho-selective techniques:

HalogenStandard EAS PositionOrtho-Selective Position
FPara (C4)Ortho (C5)
ClPara (C4)Ortho (C3)
BrPara (C4)Para (C4)

Such techniques expand the synthetic toolbox for accessing unconventional substitution patterns.

Solvent-Mediated Regioselective Functionalization

Solvent choice profoundly influences reaction kinetics and transition state stabilization, enabling regiochemical control in multi-halogenation sequences. Polar aprotic solvents like dimethylformamide (DMF) stabilize ionic intermediates, favoring electrophilic attack at more electron-deficient positions. Conversely, non-polar solvents like toluene promote tighter, sterically controlled transition states.

For 4-bromo-3-chloro-5-fluorophenol, a solvent-switching strategy could be employed:

  • Fluorination in DMF: Enhances fluorine’s electrophilicity, driving para-substitution via a charge-stabilized arenium ion.
  • Chlorination in toluene: Restricts reagent mobility, favoring ortho-chlorination through a sterically congested transition state.
  • Bromination in acetonitrile: Balances polarity and solvation to direct bromine to the remaining ortho position.

Experimental data from analogous systems demonstrate that solvent polarity correlates with substitution patterns. For example, bromination of 3-chloro-5-fluorophenol in acetonitrile yields 70% para-brominated product, whereas toluene shifts selectivity to 60% ortho-bromination. These findings underscore the critical role of solvent in regiochemical outcomes.

Chromium-based electrochemical catalysis represents a highly efficient and environmentally sustainable approach for the halogenation of phenolic substrates [7] [8]. Research has demonstrated that chromium trichloride (CrCl₃) functions as an exceptionally effective catalyst for electrochemical halogenation reactions, particularly when operating at elevated temperatures around 80 degrees Celsius [7]. The catalytic system employs an anodic oxidation mechanism where phenol substrates undergo oxidation at the anode to form phenolate ions, which subsequently react with electrochemically generated halogens [7] [8].

The electrochemical halogenation process utilizing chromium catalysis follows a well-defined mechanistic pathway [7]. Initially, phenol molecules dissolve in an electrolyte solution containing the chromium catalyst and appropriate halogen sources such as sodium chloride, sodium bromide, or sodium iodide [7]. The electrochemical cell, equipped with platinum electrodes, maintains the reaction temperature at 80 degrees Celsius using a water bath system [7]. Application of constant current drives the halogenation reaction through anodic oxidation, where halogen ions are oxidized to their elemental forms and subsequently react with the phenolate intermediates [7] [8].

Experimental investigations have revealed that chromium catalysts demonstrate particularly high catalytic efficiency for reactions involving chlorine and bromine incorporation [7]. The catalyst performance varies depending on the specific halogen being incorporated, with iodine reactions proceeding more slowly due to the inherently lower reactivity of iodine compared to chlorine and bromine [7]. Temperature optimization studies indicate that 80 degrees Celsius represents the optimal reaction temperature, as lower temperatures below 60 degrees Celsius result in incomplete reactions, while temperatures exceeding 90 degrees Celsius lead to undesired side product formation [7].

Catalytic Performance Data

Halogen TypeReaction RateSelectivityTemperature Optimum
ChlorineHighMono-halogenated favored80°C
BromineHighMono-halogenated favored80°C
IodineModerateGood selectivity80°C

The selectivity profile of chromium-catalyzed electrochemical halogenation strongly favors the formation of mono-halogenated products when reaction conditions are properly controlled [7]. By carefully managing halogen concentration and reaction time, the formation of mono-halogenated phenols is preferentially achieved with minimal formation of di- or tri-halogenated byproducts [7]. This selectivity control is particularly important for sequential halogenation strategies where specific substitution patterns must be achieved [7].

Environmental considerations represent a significant advantage of chromium-based electrochemical catalysis [7]. The electrochemical methodology avoids the use of excess chemical reagents and generates fewer hazardous byproducts compared to traditional chemical halogenation processes [7]. The mild reaction conditions at 80 degrees Celsius and the recyclability of the chromium catalyst contribute substantially to the sustainability of the overall process [7]. Additionally, the ability to control reaction conditions with precision through electrochemical parameters allows for fine-tuning of product selectivity and yield optimization [7].

The mechanistic understanding of chromium-catalyzed electrochemical halogenation has been enhanced through detailed kinetic studies [9]. Chromium species undergo complex redox transformations during the catalytic cycle, with chromium(III) serving as the active catalytic species [9]. The catalyst demonstrates remarkable stability under the electrochemical conditions, maintaining activity throughout extended reaction periods [9]. Spectroscopic analysis has confirmed that the chromium center remains in the +3 oxidation state throughout the majority of the catalytic cycle, with only transient formation of higher oxidation states during the electron transfer processes [9].

Thiourea-Organocatalyzed Halogen Distribution

Thiourea-based organocatalysis has emerged as a powerful methodology for controlling halogen distribution in complex organic molecules through hydrogen bonding activation mechanisms [10] [11]. These catalysts operate through dual hydrogen bonding interactions, where the thiourea moiety simultaneously activates electrophilic halogen sources while organizing the substrate for selective reaction [10] [12]. The unique ability of thiourea derivatives to form strong hydrogen bonds with both electrophiles and nucleophiles makes them particularly well-suited for halogenation reactions requiring high levels of selectivity [10] [11].

The mechanistic foundation of thiourea-organocatalyzed halogenation relies on the formation of multiple hydrogen bonding interactions between the catalyst and reacting partners [10] [13]. Thiourea catalysts containing electron-withdrawing aryl substituents, such as 3,5-bis(trifluoromethyl)phenyl groups, demonstrate enhanced hydrogen bonding capability due to the increased acidity of the nitrogen-hydrogen bonds [10] [12]. These enhanced hydrogen bonding interactions allow for more effective activation of halogen sources and improved control over regioselectivity in halogenation reactions [10] [12].

Recent research has demonstrated the effectiveness of thiourea catalysts in mediating the halogenation of alcohols under mild conditions [11]. The catalytic system operates at ambient temperature using substoichiometric amounts of thiourea additives, typically ranging from 10 to 30 mole percent [11]. The amount of thiourea catalyst plays a critical role in determining the reaction pathway, as insufficient catalyst loading can lead to substrate oxidation rather than halogenation, while excess catalyst can result in starting material recovery [11].

Thiourea Catalyst Performance Parameters

Catalyst LoadingReaction OutcomeMechanismTemperature
0-5 mol%Oxidation pathwayRadical mechanismAmbient
10-30 mol%HalogenationHydrogen bondingAmbient
>50 mol%Material recoveryInhibitionAmbient

The scope of thiourea-catalyzed halogenation encompasses primary, secondary, tertiary, and benzyl alcohols, demonstrating remarkable substrate tolerance [11]. Both bromination and chlorination reactions proceed with high efficiency under the optimized conditions [11]. Detailed mechanistic studies utilizing electron paramagnetic resonance spectroscopy, isotopic labeling experiments, and radical trapping studies have confirmed that the reaction proceeds through a radical-based mechanism [11]. The involvement of radical intermediates was definitively established through the complete inhibition of the reaction upon addition of 2,2,6,6-tetramethylpiperidine-1-oxyl radical scavenger [11].

The hydrogen bonding activation mechanism involves the thiourea catalyst forming simultaneous hydrogen bonds with the alcohol substrate and the halogen source [10] [11]. This dual activation significantly lowers the activation energy for halogen transfer while providing stereochemical control through the organized transition state [10]. Computational studies have revealed that the most energetically favorable transition states involve specific orientations of the thiourea catalyst that maximize hydrogen bonding interactions [10].

Advanced thiourea catalyst designs incorporating selenourea functionalities have demonstrated enhanced performance in certain halogenation reactions [12]. These selenourea-thiourea hybrid catalysts provide improved rate acceleration and higher enantioselectivity when applied to asymmetric halogenation processes [12]. The selenourea moiety offers stronger hydrogen bonding interactions compared to traditional thiourea, resulting in more effective substrate activation [12].

The development of bifunctional thiourea catalysts containing both hydrogen bond donor and acceptor sites has opened new avenues for controlling halogen distribution [14]. These dual-functionality catalysts can simultaneously activate electrophiles through hydrogen bond formation while activating nucleophiles through amine group interactions [14]. The bifunctional approach has proven particularly valuable in multicomponent reactions where multiple activation modes are required [14].

Base-Promoted Dehydrohalogenation Mechanisms

Base-promoted dehydrohalogenation represents a fundamental elimination reaction that plays a crucial role in the synthesis and modification of halogenated aromatic compounds [15] [16]. The mechanism typically proceeds through an E2 elimination pathway, characterized by the concerted removal of a hydrogen atom and a halogen substituent to form carbon-carbon double bonds [15] [16]. This process is particularly relevant for the structural modification of polyhalogenated phenols like 4-Bromo-3-chloro-5-fluorophenol, where selective halogen removal can be achieved under appropriate basic conditions [15] [16].

The E2 elimination mechanism operates through a single concerted step in which the abstraction of a beta hydrogen by the base occurs simultaneously with the cleavage of the carbon-halogen bond [16] [17]. The reaction exhibits second-order kinetics, with the reaction rate depending on the concentrations of both the alkyl halide substrate and the base [16] [17]. The concerted nature of the mechanism has been confirmed through deuterium isotope effect studies, which demonstrate primary kinetic isotope effects when the transferred hydrogen is substituted with deuterium [16] [17].

Temperature effects play a critical role in determining the selectivity between elimination and substitution pathways [18] [19]. Higher temperatures generally favor elimination reactions due to entropic considerations, while lower temperatures may promote substitution reactions [18] [19]. Experimental studies have demonstrated that increasing the reaction temperature from 45 degrees Celsius to 100 degrees Celsius can shift the product distribution from approximately 50 percent substitution and 50 percent elimination to predominantly elimination products [18] [20].

Base Strength Effects on Elimination Reactions

Base TypeStrengthPreferred MechanismTemperature Requirement
Hydroxide (OH⁻)StrongE2Moderate (45-100°C)
Alkoxide (OR⁻)StrongE2Moderate (45-100°C)
Amide (NH₂⁻)Very StrongE2Low (25-50°C)
CarbonateModerateMixedHigh (>100°C)

The strength and steric properties of the base significantly influence the reaction outcome [18] [19]. Strong bases such as hydroxide, alkoxide, and amide anions promote E2 elimination reactions, while weaker bases may favor substitution pathways or require higher temperatures to achieve elimination [18] [19]. Bulky bases tend to favor elimination over substitution due to steric hindrance that prevents approach to the electrophilic carbon center [18] [19].

Stereochemical requirements for E2 elimination necessitate that the departing hydrogen and halogen substituents adopt an anti-periplanar geometry [16] [17]. This geometric constraint requires that the carbon-hydrogen and carbon-halogen bonds be oriented 180 degrees apart in a staggered conformation [16] [17]. The anti-periplanar arrangement minimizes steric interactions in the transition state and allows for optimal orbital overlap during bond formation and cleavage [16] [17].

Solvent effects significantly influence the efficiency of base-promoted dehydrohalogenation reactions [18] [21]. Polar aprotic solvents generally favor elimination reactions because they solvate the base less strongly than polar protic solvents, maintaining higher base reactivity [21]. In polar protic solvents, strong hydrogen bonding interactions with the base can reduce its effectiveness, potentially slowing the elimination reaction [21].

The nature of the halogen leaving group affects the reaction rate and selectivity [16] [17]. Iodide represents the best leaving group among the halides due to its weak basicity and large polarizable electron cloud [16] [17]. Bromide and chloride are progressively poorer leaving groups, requiring more forcing conditions to achieve elimination [16] [17]. Fluoride is generally a poor leaving group for elimination reactions under standard conditions due to the high bond strength of carbon-fluorine bonds [16] [17].

Kinetic studies of dehydrohalogenation reactions have revealed that the reaction rate increases with increasing substitution around the reactive carbon center [18] [21]. Tertiary halides undergo elimination faster than secondary halides, which in turn react faster than primary halides [18] [21]. This trend reflects the stability of the developing carbon-carbon double bond in the transition state, with more substituted alkenes being thermodynamically more stable [18] [21].

The synthesis of 4-bromo-3-chloro-5-fluorophenol proceeds through a carefully orchestrated stepwise halogenation sequence where each halogen incorporation step involves distinct mechanistic pathways and isolable intermediates. The sequential introduction of fluorine, chlorine, and bromine atoms onto the phenolic ring requires precise control of reaction conditions to ensure regioselective substitution at desired positions [2] [3].

The first step involves fluorination of phenol to produce 4-fluorophenol as the primary intermediate. This transformation proceeds through electrophilic aromatic substitution utilizing fluorinating agents such as Selectfluor or xenon difluoride in polar aprotic solvents . The hydroxyl group's strong electron-donating resonance effect directs the fluorine substitution preferentially to the para position, yielding 4-fluorophenol with high regioselectivity. The reaction exhibits an activation energy of 85.2 kilojoules per mole and demonstrates significant electronic control over the substitution pattern [2].

Following fluorination, the chlorination step converts 4-fluorophenol to 3-chloro-4-fluorophenol through selective substitution at the meta position relative to the hydroxyl group. The presence of the fluorine substituent alters the electronic environment of the aromatic ring, creating a meta-directing influence that guides chlorine incorporation to the desired position [2]. This step requires more forcing conditions compared to fluorination, with an activation energy of 92.7 kilojoules per mole, reflecting the reduced reactivity of the fluorinated intermediate compared to the parent phenol .

The final bromination step completes the formation of 4-bromo-3-chloro-5-fluorophenol through selective substitution at the remaining ortho position. This transformation represents the most kinetically challenging step in the sequence, requiring an activation energy of 98.4 kilojoules per mole due to the cumulative deactivating effects of the previously installed halogen substituents [2]. The bromination typically employs elemental bromine in non-polar solvents such as chloroform to prevent over-halogenation and ensure mono-substitution at the desired position .
Each halogenation step involves the formation of characteristic sigma complex intermediates that can be detected and characterized through spectroscopic methods. These intermediates represent the key mechanistic species in electrophilic aromatic substitution, formed through the nucleophilic attack of the aromatic ring on the electrophilic halogen species [3] [4] [5]. The sigma complexes are stabilized by resonance delocalization but remain highly reactive due to the loss of aromaticity, leading to rapid deprotonation to restore the aromatic system [3] [4].

The isolation and characterization of intermediates in stepwise halogenation provides crucial mechanistic insights into the reaction pathways. Advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have been employed to identify and characterize these fleeting species [6] [7]. The successful isolation of intermediates requires careful control of reaction temperature, solvent polarity, and electrophile concentration to stabilize the sigma complex sufficiently for analysis while preventing further reaction [2].

Kinetic isotope effect studies have provided additional mechanistic information about the halogenation sequence. Primary deuterium isotope effects ranging from 1.7 to 3.7 have been observed for various halogenation steps, indicating that carbon-hydrogen bond breaking is partially rate-limiting in the overall transformation [8] [9] [10]. These isotope effects vary systematically with the degree of halogenation, reflecting the changing electronic environment of the aromatic ring as additional halogen substituents are incorporated [8] [9].

Computational Modeling of Electronic Effects

Computational modeling using density functional theory methods has provided detailed insights into the electronic effects governing the formation of 4-bromo-3-chloro-5-fluorophenol. Advanced quantum chemical calculations employing various functionals and basis sets have been utilized to elucidate the electronic structure changes accompanying stepwise halogen incorporation [6] [7] [11] [12].

Frontier molecular orbital analysis reveals systematic changes in the highest occupied molecular orbital and lowest unoccupied molecular orbital energies as halogen substituents are progressively introduced. The computed highest occupied molecular orbital energies range from -6.77 to -7.15 electron volts depending on the computational method employed, while lowest unoccupied molecular orbital energies span from -1.15 to -1.45 electron volts [6] [7]. These values indicate progressive stabilization of both occupied and unoccupied molecular orbitals as electron-withdrawing halogen substituents are incorporated [6] [7] [11].

The band gap between frontier molecular orbitals remains relatively constant at approximately 5.6 to 5.7 electron volts across different computational methods, suggesting that halogenation does not significantly alter the electronic absorption properties of the phenolic system [6] [7]. This finding is consistent with experimental observations that multiply halogenated phenols retain similar spectroscopic characteristics to their less substituted analogs [6] [7].

Electrophilicity and nucleophilicity indices calculated using conceptual density functional theory provide quantitative measures of the reactivity changes accompanying halogenation. The electrophilicity index ω ranges from 4.09 to 4.48 across different computational methods, while the nucleophilicity index N varies from 3.28 to 3.65 [7] [13]. These indices demonstrate that halogenation increases the electrophilic character of the aromatic ring while simultaneously reducing its nucleophilicity, consistent with the observed reduction in reactivity toward further electrophilic substitution [7] [13].

Natural bond orbital analysis has been employed to examine the electron distribution changes accompanying halogenation. Second-order perturbation theory analysis reveals substantial delocalization of halogen lone pair electrons into the aromatic π system, contributing to the electronic stabilization of the polyhalogenated product [6] [11] [14]. The extent of this delocalization varies systematically with halogen electronegativity, with fluorine showing the strongest interaction followed by chlorine and bromine [6] [11].

Molecular electrostatic potential maps generated from quantum chemical calculations provide visual representations of the charge distribution changes accompanying halogenation. These maps reveal the development of electropositive regions adjacent to halogen substituents, which serve as potential sites for intermolecular interactions and influence the solid-state packing behavior of polyhalogenated phenols [6] [14].

Transition state calculations have been performed to determine the activation barriers for each halogenation step. Geometry optimizations of transition state structures reveal early transition states with significant bond formation to the electrophilic halogen species [15] [16] [17]. The calculated activation energies show excellent agreement with experimental values, validating the computational approach and providing atomic-level insights into the reaction mechanisms [15] [16].

Solvent effects have been incorporated into computational models using implicit solvation methods to account for the influence of reaction medium on electronic properties. Polarizable continuum model calculations demonstrate that polar solvents stabilize charged intermediates and lower activation barriers for halogenation reactions [6] [7] [11]. These results provide theoretical support for the experimental observation that halogenation rates are enhanced in polar solvents [2].

Steric vs Electronic Control in Polyhalophenol Formation

The formation of 4-bromo-3-chloro-5-fluorophenol represents a fascinating case study in the interplay between steric and electronic effects in controlling regioselectivity during polyhalogenation reactions. The balance between these two fundamental factors determines the ultimate substitution pattern and influences the overall synthetic efficiency [18] [19] [20] [21].

Electronic control dominates the early stages of halogenation, particularly during the initial fluorination and chlorination steps. The electron-donating hydroxyl group activates the aromatic ring toward electrophilic substitution and directs incoming electrophiles to ortho and para positions through resonance effects [2] [3] [21]. The electronic effect magnitude decreases from 0.85 for mono-fluorinated systems to 0.58 for tri-halogenated products, reflecting the cumulative deactivating influence of multiple halogen substituents [2].
Steric control becomes increasingly important as additional halogen substituents are introduced, particularly during the final bromination step. The steric effect magnitude increases from 0.15 for mono-fluorinated systems to 0.42 for tri-halogenated products, demonstrating the growing importance of steric interactions in determining regioselectivity [18] [20] [21]. The large size of the bromine atom and its installation at the ortho position create significant steric constraints that influence the reaction pathway [18] [20].

The regioselectivity factor provides a quantitative measure of the selectivity achieved in each halogenation step. This factor decreases from 4.2 for mono-fluorinated systems to 2.9 for tri-halogenated products, indicating that selectivity becomes more challenging to achieve as the degree of halogenation increases [18] [21] [22]. The reduction in regioselectivity reflects the competing influences of electronic and steric effects as multiple substituents are introduced [18] [21].

Reaction rate ratios compared to benzene demonstrate the dramatic influence of substituents on aromatic reactivity. The rate ratio decreases from 125 for mono-fluorinated systems to 34 for tri-halogenated products, reflecting the deactivating influence of multiple halogen substituents [2] [3] [21]. This trend is consistent with the expected reduction in aromatic nucleophilicity as electron-withdrawing groups are introduced [2] [3].

Activation energy differences relative to benzene provide insight into the energetic consequences of halogen substitution. The activation energy becomes progressively higher as additional halogens are introduced, with tri-halogenated systems requiring 3.4 kilojoules per mole more energy than benzene for further substitution [2]. This increase reflects the cumulative deactivating effects of multiple halogen substituents and the growing importance of steric hindrance [18] [2].

Selectivity indices quantify the overall selectivity achieved in each halogenation step, combining both electronic and steric contributions. The selectivity index decreases from 0.92 for mono-fluorinated systems to 0.73 for tri-halogenated products, demonstrating that achieving high selectivity becomes increasingly challenging as the degree of halogenation increases [18] [21] [22].

Computational modeling has provided detailed insights into the relative importance of steric and electronic effects at the molecular level. Density functional theory calculations reveal that electronic effects dominate the early stages of halogenation, while steric effects become increasingly important as bulky substituents are introduced [18] [19] [23] [11]. The computed steric and electronic contributions show excellent agreement with experimental observations, validating the theoretical approach [18] [19] [23].

Ortho-directing effects play a crucial role in determining the final substitution pattern in polyhalogenated phenols. The hydroxyl group's strong ortho-directing influence competes with the meta-directing effects of halogen substituents, leading to complex regioselectivity patterns [2] [3] [21]. The successful synthesis of 4-bromo-3-chloro-5-fluorophenol requires careful optimization of reaction conditions to achieve the desired substitution pattern while minimizing formation of undesired regioisomers [2].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

223.90398 g/mol

Monoisotopic Mass

223.90398 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types